N-(3-hydroxyphenyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide
Description
N-(3-hydroxyphenyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is a complex organic compound with a unique structure that includes a sulfonamide group, a hydroxyphenyl group, and various alkyl and methoxy substituents
Properties
Molecular Formula |
C17H21NO4S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO4S/c1-11(2)15-10-17(16(22-4)8-12(15)3)23(20,21)18-13-6-5-7-14(19)9-13/h5-11,18-19H,1-4H3 |
InChI Key |
VCMCKZAXLAWBQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=CC(=CC=C2)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. One common method involves the reaction of 3-hydroxyaniline with 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxyphenyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-hydroxyphenyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the hydroxyphenyl and methoxy groups can enhance binding affinity through hydrophobic interactions and van der Waals forces. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxyphenyl)thiourea: Shares the hydroxyphenyl group but has a thiourea instead of a sulfonamide group.
1,3,4-oxadiazole derivatives: Contains similar aromatic structures and is used in similar applications.
1,8-naphthalimide derivatives: Used in organic light-emitting diodes (OLEDs) and shares some structural similarities.
Uniqueness
N-(3-hydroxyphenyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group is particularly important for its potential therapeutic applications, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
